REACTION_CXSMILES
|
C([N:8]([CH3:19])[C:9]1([C:16]([NH2:18])=[O:17])[CH2:12][N:11]([C:13]([O-:15])=[O:14])[CH2:10]1)C1C=CC=CC=1.[H][H]>[Pd].C(OCC)(=O)C.C(O)C.Cl.ClCCl>[NH2:18][C:16]([C:9]1([NH:8][CH3:19])[CH2:10][N:11]([C:13]([O:15][C:9]([CH3:16])([CH3:12])[CH3:10])=[O:14])[CH2:12]1)=[O:17]
|
Name
|
3-[benzyl(methyl)amino]-3-(aminocarbonyl)azetidine-1-carboxylate
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N(C1(CN(C1)C(=O)[O-])C(=O)N)C
|
Name
|
|
Quantity
|
160 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtration of the catalyst and concentration under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)C1(CN(C1)C(=O)OC(C)(C)C)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 335 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 186.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |